![molecular formula C6H6BrNO B111245 2-Amino-3-bromophenol CAS No. 116435-77-9](/img/structure/B111245.png)
2-Amino-3-bromophenol
Overview
Description
2-Amino-3-bromophenol is a chemical compound that is part of the broader class of aminophenols, which are compounds characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. The presence of a bromine atom at the 3-position adds to the reactivity and complexity of this molecule. Aminophenols are important intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Synthesis Analysis
The synthesis of 2-aminophenols, which are structurally related to this compound, can be achieved through various methods. One efficient approach involves Ru-catalyzed C-H mono- and dihydroxylation of anilides, which demonstrates excellent reactivity, regioselectivity, and good functional group tolerance, yielding high product yields . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis by incorporating a bromine source in the reaction.
Molecular Structure Analysis
The molecular structure of 2-aminophenol has been studied extensively, providing insights into the geometry and intermolecular interactions of such compounds. The crystal structure of 2-aminophenol, which shares a similar core structure with this compound, reveals orthorhombic crystals with significant hydrogen bonding forming chains and sheets within the crystal lattice . This information is crucial for understanding the potential molecular geometry and interactions of this compound.
Chemical Reactions Analysis
The reactivity of aminophenols is highlighted by their ability to participate in various chemical reactions. For instance, the reaction of 2-bromo-7-methoxytropone with o-aminophenol leads to the formation of several products, including 2-bromo-7-(o-hydroxyanilino)tropone, through a mechanism that involves heating and acid catalysis . Additionally, the reactivity of an iron complex with an aminophenol-appended ligand underlines the potential for oxidative aromatic C-C bond cleavage, which could be relevant to the reactivity of this compound in the presence of metal catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminophenols are influenced by their molecular structure and the nature of their substituents. The crystallographic study of 2-aminophenol provides insights into the hydrogen bonding patterns, which are likely to affect the melting point, solubility, and other physical properties . The presence of a bromine atom in this compound would further influence its properties, such as density and reactivity, due to the added atomic mass and the potential for halogen bonding.
Scientific Research Applications
Bromophenols in Marine Algae
- Natural Bromophenol Derivatives : Bromophenols coupled with amino acids and nucleosides were found in the red alga Rhodomela confervoides. These compounds, including derivatives of pyroglutamic acid and deoxyguanosine, were studied for their potential against microorganisms and human cancer cell lines, but were found inactive (Zhao et al., 2005).
Antioxidant and Enzyme Inhibition Properties
- Novel Antioxidant Bromophenols : Bromophenols synthesized from benzoic acids and methoxylated bromophenols showed potent antioxidant activities and inhibited enzymes like acetylcholinesterase and butyrylcholinesterase (Öztaşkın et al., 2017).
- Bromophenol Derivatives in Cancer Therapy : A novel bromophenol derivative, BOS-102, demonstrated anticancer activities on human lung cancer cell lines by inducing cell cycle arrest and apoptosis (Guo et al., 2018).
Analytical Chemistry Applications
- HPLC Method for Bromophenolic Compounds : An HPLC method was developed and validated for analyzing bromophenolic compounds in the red alga Vertebrata lanosa. This method is crucial for studying the distribution and concentration of these compounds in marine organisms (Hofer et al., 2019).
Biomedical Research
- Bromophenol Red in Chemiluminescent Detection : Bromophenol red, coupled with bovine serum albumin, was used to enhance the chemiluminescent detection of specific DNA sequences, offering potential in molecular biology and genetic testing (Yu et al., 2016).
Cellular Studies
- Cellular Antioxidant Effect of Bromophenols : Bromophenols isolated from the red alga Vertebrata lanosa demonstrated significant cellular antioxidant activity, highlighting their potential in cellular protection against oxidative stress (Olsen et al., 2013).
properties
IUPAC Name |
2-amino-3-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSVEGZVHJLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617131 | |
Record name | 2-Amino-3-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116435-77-9 | |
Record name | 2-Amino-3-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116435-77-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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